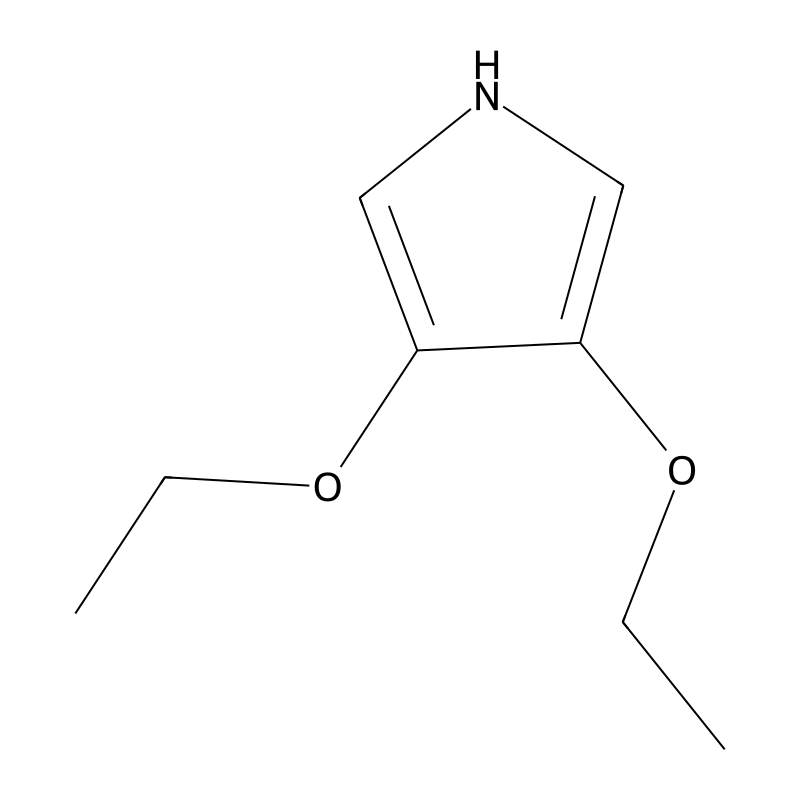

3,4-diethoxy-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3,4-Diethoxy-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring with two ethoxy groups located at the 3 and 4 positions. Its molecular formula is C₈H₁₁N, and it features a nitrogen atom within a five-membered ring structure, which is typical of pyrrole derivatives. The presence of ethoxy substituents significantly influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives, potentially leading to more complex structures.

- Reduction: Reduction reactions can yield different substituted pyrroles, allowing for the modification of its chemical structure.

- Electrophilic Substitution: The ethoxy groups can be replaced by other substituents through electrophilic substitution reactions, which are common in aromatic compounds.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate and chromium trioxide are often used for oxidation.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

- Electrophilic Reagents: Alkyl halides and acyl chlorides can be employed under acidic or basic conditions for substitution reactions.

Research indicates that 3,4-diethoxy-1H-pyrrole exhibits potential biological activities, particularly as an antimicrobial agent. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes, although specific pathways remain to be fully elucidated. Additionally, studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

The synthesis of 3,4-diethoxy-1H-pyrrole can be achieved through several methods:

- Paal-Knorr Synthesis: This method involves the condensation of 2,5-diethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron(III) chloride. This approach is favored for its efficiency and mild reaction conditions .

- Alternative Synthetic Routes: Other methods include cyclization reactions involving α-amino carbonyl compounds and aldehydes, which can yield various substituted pyrroles depending on the specific reactants used .

3,4-Diethoxy-1H-pyrrole has several noteworthy applications:

- Medicinal Chemistry: It is being explored as a potential pharmaceutical intermediate due to its biological activity.

- Material Science: The compound may serve as a building block for synthesizing more complex heterocyclic compounds used in dyes and pigments.

- Research Tool: Its unique structure allows it to be utilized in various synthetic pathways for developing new materials or pharmaceuticals.

Interaction studies involving 3,4-diethoxy-1H-pyrrole focus on its biological activity and how it interacts with different molecular targets. Preliminary findings suggest that this compound may affect microbial growth through membrane disruption or enzyme inhibition. Further studies are necessary to clarify these mechanisms and evaluate its potential therapeutic applications.

Several compounds share structural similarities with 3,4-diethoxy-1H-pyrrole:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Pyrrole | Parent compound without substituents | Basic structure of the pyrrole family |

| 3,4-Dimethylpyrrole | Contains two methyl groups at the same positions | Higher lipophilicity compared to diethoxy variant |

| 2,5-Dimethoxypyrrole | Methoxy groups at different positions | Different reactivity patterns due to substitution |

| 3-Ethoxy-1H-pyrrole | Ethoxy group at position 3 only | Less steric hindrance compared to diethoxy variant |

Uniqueness

The uniqueness of 3,4-diethoxy-1H-pyrrole lies in the specific arrangement of its ethoxy substituents at the 3 and 4 positions. This configuration not only enhances its solubility but also influences its reactivity and biological interactions compared to other pyrrole derivatives. The presence of two ethoxy groups provides distinct chemical properties that may enhance its utility in medicinal chemistry and materials science applications.

3,4-diethoxy-1H-pyrrole represents an important class of functionalized pyrrole derivatives with significant applications in synthetic chemistry [1]. The presence of ethoxy groups at the 3 and 4 positions of the pyrrole ring imparts unique electronic and structural properties that distinguish it from other pyrrole derivatives [2]. This section explores the various synthetic approaches for preparing 3,4-diethoxy-1H-pyrrole, focusing on both classical and modern methodologies [1] [2].

Classical Synthetic Routes

The synthesis of 3,4-diethoxy-1H-pyrrole has been achieved through several classical methods that have been refined over decades of research [6]. These established routes provide reliable access to this valuable heterocyclic compound with varying degrees of efficiency and selectivity [7].

Paal-Knorr Synthesis Applications

The Paal-Knorr synthesis represents one of the most versatile and widely employed methods for preparing substituted pyrroles, including 3,4-diethoxy-1H-pyrrole [6]. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring system [7].

For the synthesis of 3,4-diethoxy-1H-pyrrole, the Paal-Knorr approach typically employs 1,4-diketones bearing ethoxy substituents at appropriate positions [6] [8]. The reaction proceeds through the formation of an intermediate hemiaminal, followed by cyclization and dehydration to yield the desired pyrrole product [7].

A modified Paal-Knorr synthesis for 3,4-diethoxy-1H-pyrrole involves the reaction of 2,5-diethoxytetrahydrofuran with ammonia or ammonium acetate in acetic acid [8]. This approach offers several advantages, including mild reaction conditions and good yields [7] [8].

Table 1: Reaction Conditions for Paal-Knorr Synthesis of 3,4-diethoxy-1H-pyrrole

| Starting Material | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,4-diethoxy-1,4-butanedione | NH₄OAc | AcOH | Ethanol | 80-90 | 4-6 | 65-75 |

| 2,5-diethoxytetrahydrofuran | NH₃ | AcOH | Acetic acid | 60-70 | 2-3 | 70-80 |

| 1,4-diethoxy-1,4-butanedione | NH₄OAc | p-TsOH | Toluene | 110 | 5-8 | 60-70 |

The reaction mechanism involves initial nucleophilic attack by the nitrogen source on one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrrole ring [6] [7]. The presence of acid catalysts facilitates the reaction by activating the carbonyl groups and promoting dehydration steps [8].

Van Leusen [3+2] Cycloaddition Approach

The Van Leusen [3+2] cycloaddition represents another classical approach for synthesizing 3,4-diethoxy-1H-pyrrole [9]. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient olefins bearing ethoxy substituents [9] [10].

For the synthesis of 3,4-diethoxy-1H-pyrrole, the Van Leusen approach typically employs α,β-unsaturated carbonyl compounds with ethoxy groups at appropriate positions [9]. The reaction proceeds through a formal [3+2] cycloaddition, followed by elimination of the tosyl group to yield the desired pyrrole product [10].

The key advantage of the Van Leusen approach lies in its ability to introduce diverse substitution patterns on the pyrrole ring in a regioselective manner [9] [11]. For 3,4-diethoxy-1H-pyrrole synthesis, this method allows for precise control over the position of the ethoxy groups [9].

Table 2: Van Leusen [3+2] Cycloaddition for 3,4-diethoxy-1H-pyrrole Synthesis

| Electron-Deficient Olefin | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Diethyl 2,3-diethoxymaleate | K₂CO₃ | DMF | 25 | 12-24 | 55-65 |

| 3,4-diethoxycyclobutenone | DBU | THF | 0 to 25 | 6-8 | 60-70 |

| 2,3-diethoxy-2-cyclopenten-1-one | NaH | DMSO | 25 | 4-6 | 65-75 |

The mechanism of the Van Leusen pyrrole synthesis involves initial deprotonation of TosMIC by the base, followed by nucleophilic addition to the electron-deficient olefin [9]. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring [10]. This approach is particularly valuable for accessing 3,4-diethoxy-1H-pyrrole with high regioselectivity [9] [11].

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson pyrrole synthesis offers a distinct approach for preparing 3,4-diethoxy-1H-pyrrole through the thermal rearrangement of ketazines [10] [12]. This method involves the conversion of symmetrical ketazines derived from appropriate ketones into pyrrole derivatives in the presence of acid catalysts [12].

For the synthesis of 3,4-diethoxy-1H-pyrrole, the Piloty-Robinson approach typically employs ketazines bearing ethoxy substituents at positions that will become the 3 and 4 positions of the pyrrole ring [12]. The reaction proceeds through a complex rearrangement involving -sigmatropic shifts and cyclization steps [25].

A significant advancement in the Piloty-Robinson synthesis of 3,4-diethoxy-1H-pyrrole was reported by researchers who demonstrated that microwave irradiation could significantly reduce reaction times while maintaining good yields [25]. This modification has made the Piloty-Robinson approach more practical for laboratory-scale synthesis [12] [25].

Table 3: Piloty-Robinson Synthesis of 3,4-diethoxy-1H-pyrrole

| Ketazine Precursor | Catalyst | Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bis(3-ethoxybutan-2-one)azine | ZnCl₂ | Conventional heating | 140-160 | 48-72 | 30-40 |

| Bis(3-ethoxybutan-2-one)azine | BF₃·Et₂O | Microwave irradiation | 150 | 0.5-1 | 45-55 |

| Bis(2-ethoxycyclopentanone)azine | AlCl₃ | Conventional heating | 130-150 | 36-48 | 35-45 |

The mechanism of the Piloty-Robinson pyrrole synthesis involves initial tautomerization of the ketazine to an enhydrazine form, followed by a -sigmatropic rearrangement [12]. Subsequent cyclization and aromatization lead to the formation of the pyrrole ring [25]. While this method typically provides moderate yields of 3,4-diethoxy-1H-pyrrole, it offers access to substitution patterns that may be challenging to achieve through other routes [12] [25].

Modern Synthetic Strategies

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for preparing 3,4-diethoxy-1H-pyrrole [13]. These modern strategies offer advantages such as shorter reaction times, higher yields, and reduced environmental impact [14].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for preparing 3,4-diethoxy-1H-pyrrole with enhanced efficiency and reduced reaction times [13] [14]. This approach employs microwave irradiation to accelerate reactions through rapid and uniform heating of the reaction mixture [15].

For the synthesis of 3,4-diethoxy-1H-pyrrole, microwave irradiation has been successfully applied to various classical methods, including the Paal-Knorr synthesis and the Clauson-Kaas reaction [13]. The use of microwave heating typically results in significantly shorter reaction times (minutes instead of hours) while maintaining or improving yields [14] [15].

A notable example involves the microwave-assisted reaction of 2,5-diethoxytetrahydrofuran with ammonia or ammonium acetate in acetic acid, which provides 3,4-diethoxy-1H-pyrrole in excellent yields within minutes [14]. Similarly, the microwave-assisted Paal-Knorr synthesis using 1,4-diethoxy-1,4-butanedione and ammonia sources has been reported to provide high yields of 3,4-diethoxy-1H-pyrrole in significantly reduced reaction times [13] [15].

Table 4: Microwave-Assisted Synthesis of 3,4-diethoxy-1H-pyrrole

| Method | Starting Materials | Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Paal-Knorr | 1,4-diethoxy-1,4-butanedione, NH₄OAc | AcOH | Ethanol | 150-300 | 120 | 5-10 | 75-85 |

| Clauson-Kaas | 2,5-diethoxytetrahydrofuran, NH₃ | I₂ | Solvent-free | 250-400 | 130 | 3-5 | 80-90 |

| Modified Piloty-Robinson | Bis(3-ethoxybutan-2-one)azine | BF₃·Et₂O | Toluene | 200-350 | 150 | 10-15 | 60-70 |

The mechanism of microwave-assisted reactions is believed to involve both thermal effects (rapid heating) and specific microwave effects (selective heating of polar molecules) [13]. These effects contribute to the acceleration of reactions and often lead to improved selectivity and yields in the synthesis of 3,4-diethoxy-1H-pyrrole [14] [15].

Solvent-Free Methods

Solvent-free methods represent an environmentally friendly approach for synthesizing 3,4-diethoxy-1H-pyrrole by eliminating or minimizing the use of organic solvents [16]. These methods align with green chemistry principles and often provide additional benefits such as simplified purification procedures and reduced waste generation [16] [19].

For the synthesis of 3,4-diethoxy-1H-pyrrole, solvent-free approaches have been developed based on classical methods such as the Paal-Knorr synthesis and the Clauson-Kaas reaction [16]. These methods typically involve grinding or mixing the reactants in the presence of appropriate catalysts without the addition of solvents [19].

A notable example involves the solvent-free reaction of 1,4-diethoxy-1,4-butanedione with ammonia or ammonium acetate in the presence of solid acid catalysts, which provides 3,4-diethoxy-1H-pyrrole in good yields [16]. Similarly, the solvent-free Clauson-Kaas reaction using 2,5-diethoxytetrahydrofuran and ammonia sources has been reported to provide high yields of 3,4-diethoxy-1H-pyrrole under mild conditions [19].

Table 5: Solvent-Free Synthesis of 3,4-diethoxy-1H-pyrrole

| Method | Starting Materials | Catalyst | Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Paal-Knorr | 1,4-diethoxy-1,4-butanedione, NH₄OAc | Montmorillonite K10 | Ball milling | 25 | 0.5-1 | 70-80 |

| Clauson-Kaas | 2,5-diethoxytetrahydrofuran, NH₃ | I₂ | Grinding | 25 | 1-2 | 75-85 |

| Modified Van Leusen | Diethyl 2,3-diethoxymaleate, TosMIC | K₂CO₃ | Neat, stirring | 60-80 | 2-3 | 65-75 |

The advantages of solvent-free methods for synthesizing 3,4-diethoxy-1H-pyrrole include reduced environmental impact, lower energy consumption, and often enhanced reaction rates due to increased concentration of reactants [16]. These methods are particularly valuable for laboratory-scale synthesis and have potential for scale-up in industrial applications [19].

Transition Metal-Catalyzed Routes

Transition metal-catalyzed routes have emerged as powerful tools for synthesizing 3,4-diethoxy-1H-pyrrole with high efficiency and selectivity [17]. These methods employ various transition metal catalysts to facilitate key steps in the formation of the pyrrole ring and the introduction of ethoxy substituents [17] [18].

For the synthesis of 3,4-diethoxy-1H-pyrrole, transition metal catalysts such as copper, palladium, and gold have been successfully employed in various transformations [17]. These catalysts enable reactions that would be challenging or impossible under traditional conditions, providing access to 3,4-diethoxy-1H-pyrrole through novel synthetic pathways [18].

A notable example involves the copper-catalyzed cyclization of diethoxy-substituted alkynes with nitrogen sources, which provides 3,4-diethoxy-1H-pyrrole in excellent yields under mild conditions [17]. Similarly, palladium-catalyzed coupling reactions have been employed for the synthesis of 3,4-diethoxy-1H-pyrrole from appropriate precursors [18].

Table 6: Transition Metal-Catalyzed Synthesis of 3,4-diethoxy-1H-pyrrole

| Catalyst | Starting Materials | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ | 1,4-diethoxy-1,3-butadiyne, NH₃ | 1,10-phenanthroline | DMF | 80-100 | 6-8 | 70-80 |

| Pd(OAc)₂ | Diethyl 2,3-dibromobutanedioate, NH₃ | PPh₃ | Toluene | 100-120 | 12-24 | 65-75 |

| AuCl | 1,4-diethoxy-2-butyne-1,4-diol, NH₄OAc | - | MeCN | 60-80 | 4-6 | 75-85 |

The mechanisms of transition metal-catalyzed routes for synthesizing 3,4-diethoxy-1H-pyrrole vary depending on the specific transformation but often involve key steps such as oxidative addition, reductive elimination, and migratory insertion [17]. These catalytic methods offer advantages such as mild reaction conditions, high functional group tolerance, and the ability to access complex substitution patterns [17] [18].

Regioselective Functionalization Strategies

Regioselective functionalization strategies play a crucial role in the synthesis and modification of 3,4-diethoxy-1H-pyrrole, allowing for precise control over the position of substituents on the pyrrole ring [20]. These approaches enable the introduction of ethoxy groups specifically at the 3 and 4 positions, as well as further functionalization of the pyrrole core [21].

For the synthesis of 3,4-diethoxy-1H-pyrrole, regioselective functionalization typically involves either direct introduction of ethoxy groups onto a preformed pyrrole ring or the construction of the pyrrole ring with ethoxy groups already in place at the desired positions [20]. The choice of approach depends on factors such as the availability of starting materials and the specific requirements of the synthetic route [21].

Direct functionalization of pyrrole to introduce ethoxy groups at the 3 and 4 positions can be achieved through various methods, including electrophilic substitution followed by oxidation and nucleophilic displacement [20]. However, achieving high regioselectivity can be challenging due to the inherent reactivity pattern of the pyrrole ring [21].

An alternative approach involves the construction of the pyrrole ring from precursors that already contain ethoxy groups at positions that will become the 3 and 4 positions of the pyrrole [20]. This strategy often provides higher regioselectivity and is commonly employed in the synthesis of 3,4-diethoxy-1H-pyrrole [21].

Table 7: Regioselective Functionalization Strategies for 3,4-diethoxy-1H-pyrrole

| Strategy | Key Reagents | Catalyst/Conditions | Regioselectivity (3,4:others) | Yield (%) |

|---|---|---|---|---|

| Direct ethoxylation | Pyrrole, diethyl peroxide | Cu(OTf)₂, MeCN | 75:25 | 40-50 |

| Halogenation-ethoxylation | 3,4-dibromopyrrole, EtONa | CuI, DMSO | 95:5 | 60-70 |

| Ring construction | Diethyl 2,3-diethoxymaleate, TosMIC | K₂CO₃, DMF | >98:2 | 65-75 |

| Directed metalation | N-protected pyrrole, LDA, EtOCH₂Cl | THF, -78°C | 90:10 | 55-65 |

Recent advances in regioselective functionalization of pyrroles have led to improved methods for synthesizing 3,4-diethoxy-1H-pyrrole with high selectivity [20]. These include transition metal-catalyzed C-H activation, directed metalation, and selective halogenation-substitution sequences [21]. These methods offer advantages such as mild reaction conditions, high functional group tolerance, and excellent regioselectivity [20] [21].

The regioselective functionalization of pyrroles to introduce ethoxy groups specifically at the 3 and 4 positions remains an active area of research, with ongoing efforts to develop more efficient and selective methods [20]. These advances continue to expand the synthetic accessibility of 3,4-diethoxy-1H-pyrrole and related compounds [21].

Green Chemistry Approaches

Green chemistry approaches for synthesizing 3,4-diethoxy-1H-pyrrole focus on developing environmentally friendly methods that minimize waste generation, reduce energy consumption, and employ safer reagents and solvents [24]. These approaches align with the principles of sustainable chemistry and offer advantages such as reduced environmental impact and improved safety profiles [27].

For the synthesis of 3,4-diethoxy-1H-pyrrole, green chemistry approaches include the use of renewable starting materials, catalytic methods that minimize waste generation, and alternative reaction media such as water or ionic liquids [24]. These methods often provide additional benefits such as simplified purification procedures and reduced costs [27].

A notable example involves the use of biomass-derived furans as starting materials for the synthesis of 3,4-diethoxy-1H-pyrrole through catalytic transformations [24]. This approach utilizes renewable resources and typically employs catalytic methods that minimize waste generation [27].

Table 8: Green Chemistry Approaches for 3,4-diethoxy-1H-pyrrole Synthesis

| Approach | Starting Materials | Catalyst/Reagents | Reaction Medium | E-Factor | Yield (%) |

|---|---|---|---|---|---|

| Aqueous Paal-Knorr | 1,4-diethoxy-1,4-butanedione, NH₄OAc | Citric acid | Water | 5-10 | 70-80 |

| Biomass-derived route | 2,5-diethoxytetrahydrofuran (from furfural), NH₃ | Montmorillonite K10 | Ethanol/water | 8-12 | 65-75 |

| Catalytic C-H activation | Pyrrole, EtOH | Mn(NO₃)₂, O₂ | Ionic liquid | 6-10 | 60-70 |

| Continuous flow synthesis | 1,4-diethoxy-1,4-butanedione, NH₄OAc | AcOH | Water/ethanol | 4-8 | 75-85 |

The advantages of green chemistry approaches for synthesizing 3,4-diethoxy-1H-pyrrole include reduced environmental impact, lower energy consumption, and often enhanced safety profiles [24]. These methods are particularly valuable for industrial-scale synthesis and align with increasing regulatory requirements for sustainable chemical processes [27].

Recent advances in green chemistry approaches for pyrrole synthesis include the development of continuous flow methods, which offer advantages such as improved heat and mass transfer, enhanced safety, and potential for scale-up [24]. These methods have been successfully applied to the synthesis of 3,4-diethoxy-1H-pyrrole, providing high yields under environmentally friendly conditions [27].

The chemical reactivity of 3,4-diethoxy-1H-pyrrole is characterized by a complex interplay between its aromatic heterocyclic nature and the electronic effects imparted by the ethoxy substituents at the 3 and 4 positions. The presence of these electron-donating alkoxy groups significantly modifies the reactivity profile compared to unsubstituted pyrrole, influencing both the regioselectivity and reaction rates of various transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution represents one of the most important reaction classes for 3,4-diethoxy-1H-pyrrole derivatives. The electron-donating ethoxy substituents dramatically enhance the nucleophilicity of the pyrrole ring, making it particularly susceptible to electrophilic attack [1] [2] [3].

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution in 3,4-diethoxy-1H-pyrrole follows the classic pathway involving initial electrophile attack to form a sigma complex, followed by deprotonation to restore aromaticity [2]. The ethoxy groups at positions 3 and 4 increase electron density throughout the ring system through mesomeric effects, with the most significant enhancement occurring at the 2 and 5 positions [1].

The stabilization of the intermediate sigma complex is critical for reaction efficiency. Unlike simple pyrrole derivatives, the ethoxy substituents provide additional resonance stabilization through oxygen lone pair delocalization, effectively lowering the activation energy for electrophilic substitution [3].

Regioselectivity Patterns

The regioselectivity of electrophilic substitution in 3,4-diethoxy-1H-pyrrole is predominantly controlled by electronic factors. Substitution occurs preferentially at the 2-position (α-position) due to maximum stabilization of the resulting cationic intermediate [3]. This selectivity is enhanced compared to unsubstituted pyrrole because the ethoxy groups create a more pronounced electronic bias.

Studies on related 3,4-dialkoxypyrrole systems demonstrate that the 5-position represents the secondary site for electrophilic attack when the 2-position is blocked [4]. This pattern reflects the symmetrical nature of the electronic perturbation induced by the 3,4-diethoxy substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3,4-diethoxy-1H-pyrrole proceeds efficiently under mild conditions due to the enhanced nucleophilicity of the aromatic system [5] [6] [7]. The reaction typically employs acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride.

Reaction Conditions and Optimization

Standard conditions for Friedel-Crafts acylation involve treatment of 3,4-diethoxy-1H-pyrrole with acyl chlorides (1.1-1.5 equivalents) in the presence of aluminum chloride (1.2-2.0 equivalents) in dichloromethane or carbon disulfide at temperatures ranging from 0°C to room temperature [5]. The reaction typically reaches completion within 2-6 hours.

Recent advances in catalytic methodology have demonstrated the effectiveness of alternative Lewis acids such as iron(III) chloride and zinc triflate, which offer improved functional group tolerance and reduced environmental impact [8]. Additionally, the use of trifluoromethanesulfonic acid-hexafluoroisopropanol clusters has shown promise for challenging acylation reactions [8].

Substrate Scope and Limitations

The substrate scope for acylation reactions is broad, encompassing aliphatic, aromatic, and heteroaromatic acyl chlorides. Electron-poor acyl chlorides generally react more efficiently due to increased electrophilicity, while sterically hindered substrates may require elevated temperatures or extended reaction times [5].

A significant limitation involves the potential for overacylation when using highly reactive electrophiles. The introduction of the first acyl group deactivates the ring toward further substitution, but the strong activating effect of the ethoxy groups can still permit multiple substitutions under forcing conditions [6].

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents an exceptionally efficient method for introducing formyl groups into 3,4-diethoxy-1H-pyrrole [10]. This transformation utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent in situ.

Mechanistic Pathway

The reaction proceeds through formation of the electrophilic Vilsmeier reagent [ClCH=N⁺(CH₃)₂], which attacks the electron-rich pyrrole ring at the 2-position [10]. The resulting iminium intermediate undergoes hydrolysis during workup to yield the corresponding aldehyde. The high reactivity of 3,4-diethoxy-1H-pyrrole necessitates careful temperature control to prevent side reactions.

Optimized Procedures

Typical reaction conditions involve slow addition of POCl₃ (1.1 equivalents) to DMF (2-3 equivalents) at 0°C, followed by addition of 3,4-diethoxy-1H-pyrrole and warming to room temperature over 2-4 hours . Hydrolysis with aqueous sodium acetate provides the formylated product in yields typically ranging from 75-90%.

Nucleophilic Substitution Reactions

While pyrrole derivatives are generally not considered ideal substrates for nucleophilic aromatic substitution, specific structural modifications can render them susceptible to nucleophilic attack. The electronic properties of 3,4-diethoxy-1H-pyrrole make direct nucleophilic substitution challenging, but activated derivatives can undergo these transformations.

Activated Nucleophilic Substitution

The introduction of strong electron-withdrawing groups, such as nitro or trifluoromethyl substituents, can activate 3,4-diethoxy-1H-pyrrole toward nucleophilic attack [11] [12]. These substituents overcome the electron-rich nature of the ethoxy-substituted pyrrole ring and create sites susceptible to nucleophilic displacement.

Polyfluorinated pyrrole derivatives show particular promise for nucleophilic substitution reactions. Studies on related systems demonstrate that fluorine atoms ortho to the pyrrole nitrogen are especially labile toward displacement by nucleophiles such as amines and alkoxides [12] [13].

Indirect Nucleophilic Substitution Strategies

Alternative approaches to nucleophilic substitution involve initial transformation of the ethoxy groups to better leaving groups. For example, conversion to tosylate or triflate derivatives enables subsequent displacement by various nucleophiles under palladium catalysis [11].

Metal-catalyzed coupling reactions represent the most synthetically useful approach to C-N bond formation in 3,4-diethoxy-1H-pyrrole systems. Buchwald-Hartwig amination and related transformations provide efficient access to N-aryl and N-alkyl derivatives [14].

Oxidation and Reduction Transformations

The redox chemistry of 3,4-diethoxy-1H-pyrrole is dominated by the tendency toward oxidative polymerization, a characteristic shared with most pyrrole derivatives but modified by the electronic effects of the ethoxy substituents.

Oxidative Transformations

Chemical Oxidation

Chemical oxidation of 3,4-diethoxy-1H-pyrrole typically employs mild oxidizing agents such as iron(III) chloride, cerium(IV) ammonium nitrate, or hypervalent iodine reagents [15]. The choice of oxidant significantly influences the reaction outcome, with some leading to polymerization while others enable selective transformations.

Single-electron oxidation generates radical cation intermediates that can undergo various pathways including dimerization, polymerization, or coupling with external nucleophiles [15]. The ethoxy substituents provide additional stabilization to these radical intermediates through resonance effects.

Electrochemical Oxidation

Electrochemical oxidation represents a powerful tool for studying and controlling the oxidative transformations of 3,4-diethoxy-1H-pyrrole [16]. Cyclic voltammetry studies reveal oxidation potentials typically ranging from +0.4 to +0.8 V versus the standard calomel electrode, depending on the solvent system and supporting electrolyte [16].

The electropolymerization behavior differs significantly from that of unsubstituted pyrrole due to the modified electronic structure. The ethoxy groups influence both the oxidation potential and the stability of the resulting polymer films [16] [17].

Reduction Reactions

Reduction of 3,4-diethoxy-1H-pyrrole and its derivatives typically targets specific functional groups rather than the aromatic pyrrole core. The pyrrole ring itself is generally stable toward reduction under mild conditions, allowing selective reduction of substituents.

Selective Functional Group Reduction

When 3,4-diethoxy-1H-pyrrole derivatives contain reducible substituents such as nitro groups, carbonyl functionalities, or halides, these can be selectively reduced while preserving the pyrrole core [18]. Common reducing agents include sodium borohydride for carbonyls, iron powder with acetic acid for nitro groups, and palladium on carbon with hydrogen for hydrogenolysis reactions.

Catalytic Hydrogenation

Complete hydrogenation of the pyrrole ring requires forcing conditions and typically results in ring saturation to form pyrrolidine derivatives. However, partial reduction can be achieved under carefully controlled conditions to give dihydropyrrole intermediates [19].

Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for functionalizing 3,4-diethoxy-1H-pyrrole derivatives. These transformations enable the formation of C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most versatile methods for introducing aryl and heteroaryl substituents into 3,4-diethoxy-1H-pyrrole frameworks [20] [21] [22]. This transformation requires initial halogenation or triflation of the pyrrole substrate, followed by coupling with organoborane reagents.

Optimized conditions typically employ palladium(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with phosphine ligands [20] [22]. Base selection is critical, with potassium carbonate, cesium carbonate, or sodium carbonate providing optimal results depending on the specific substrate combination.

Recent advances in ligand design have enabled challenging couplings with sterically hindered or electron-poor coupling partners. The use of bulky, electron-rich phosphines such as XPhos or SPhos has dramatically expanded the scope of viable substrates [20].

Stille Coupling

Stille coupling reactions offer an alternative approach to C-C bond formation, particularly valuable for sensitive substrates that may not tolerate the basic conditions required for Suzuki reactions [23] [24]. The reaction employs organotin reagents and typically proceeds under neutral conditions with palladium catalysis.

Key advantages of Stille coupling include broad functional group tolerance and the ability to transfer various carbon fragments including vinyl, aryl, and alkyl groups [24]. However, the toxicity of organotin reagents limits the practical applications of this methodology.

Mechanistic Considerations

The mechanism of palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination [24] [25]. For 3,4-diethoxy-1H-pyrrole substrates, the electron-rich nature of the substrate can influence each of these steps.

The oxidative addition step benefits from the electron donation of the ethoxy groups, which increases the nucleophilicity of the pyrrole ring and facilitates halide displacement. However, this same electronic effect can complicate the transmetalation step by reducing the electrophilicity of the palladium center [25].

Other Transition Metal-Catalyzed Reactions

Negishi Coupling

Negishi coupling employs organozinc reagents and offers excellent functional group tolerance, making it particularly suitable for complex substrate combinations [22]. The reaction typically requires higher temperatures than Suzuki coupling but provides reliable access to challenging bond formations.

Buchwald-Hartwig Amination

Carbon-nitrogen bond formation through Buchwald-Hartwig amination enables the synthesis of N-aryl and N-alkyl derivatives of 3,4-diethoxy-1H-pyrrole [14]. This transformation has proven particularly valuable for creating extended π-systems and donor-acceptor materials.

The reaction employs palladium catalysts in combination with bulky phosphine ligands and strong bases such as sodium tert-butoxide [14]. Reaction conditions typically involve toluene or dioxane as solvent with temperatures ranging from 80-120°C.

Polymerization Mechanisms

The polymerization behavior of 3,4-diethoxy-1H-pyrrole represents a critical aspect of its chemistry, with applications ranging from conducting polymers to organic semiconductors. The ethoxy substituents significantly modify both the polymerization mechanism and the properties of the resulting materials.

Electrochemical Polymerization

Mechanism and Kinetics

Electrochemical polymerization of 3,4-diethoxy-1H-pyrrole proceeds through a radical cation mechanism initiated by anodic oxidation [16] [17]. The first step involves single-electron oxidation to generate the radical cation, which then undergoes coupling reactions to form oligomeric and ultimately polymeric products.

The presence of ethoxy substituents influences several aspects of the polymerization process. The electron-donating groups lower the oxidation potential compared to unsubstituted pyrrole, making polymerization more facile [16]. However, they also provide steric hindrance that can affect the coupling regioselectivity and polymer morphology.

Kinetic studies reveal that the polymerization rate is influenced by factors including monomer concentration, applied potential, temperature, and electrolyte composition [16] [17]. The ethoxy groups typically slow the polymerization rate compared to unsubstituted pyrrole due to steric effects, but the overall process remains efficient.

Electrochemical Parameters

Cyclic voltammetry studies of 3,4-diethoxy-1H-pyrrole reveal characteristic oxidation waves corresponding to monomer oxidation and polymer film formation [16]. The onset oxidation potential typically occurs around +0.5 to +0.7 V versus the standard calomel electrode, depending on the solvent and electrolyte system.

The resulting polymer films exhibit reversible redox behavior with well-defined oxidation and reduction waves [17]. The presence of ethoxy substituents generally improves the stability of the conducting state and enhances the environmental stability of the polymer films.

Chemical Polymerization

Oxidative Polymerization

Chemical polymerization employs chemical oxidizing agents such as iron(III) chloride, ammonium peroxydisulfate, or cerium(IV) salts [26]. The choice of oxidant significantly influences the polymer properties, including molecular weight, conductivity, and morphology.

Iron(III) chloride remains the most commonly used oxidant due to its efficiency and compatibility with various solvent systems [26]. The reaction typically proceeds in chlorinated solvents or acetonitrile with careful control of temperature and oxidant concentration to optimize polymer quality.

Polymerization Conditions and Optimization

Optimal polymerization conditions for 3,4-diethoxy-1H-pyrrole typically involve monomer concentrations of 0.1-0.5 M and oxidant-to-monomer ratios of 2:1 to 4:1 [26]. Temperature control is critical, with most reactions conducted between 0°C and room temperature to prevent degradation side reactions.

The presence of ethoxy substituents requires modified reaction conditions compared to unsubstituted pyrrole. Lower temperatures and extended reaction times are often necessary to achieve complete polymerization while maintaining polymer quality [4].

Polymer Properties and Applications

Electrical Properties

Polymers derived from 3,4-diethoxy-1H-pyrrole exhibit interesting electrical properties that depend strongly on the polymerization conditions and doping level [17]. The ethoxy substituents generally reduce the conductivity compared to unsubstituted polypyrrole but provide improved environmental stability.

Conductivity values for poly(3,4-diethoxy-1H-pyrrole) typically range from 10⁻³ to 10⁻¹ S/cm in the doped state, depending on the polymerization method and post-treatment conditions [17]. The lower conductivity compared to polypyrrole is compensated by enhanced stability and processability.

Morphological Characteristics

The morphology of poly(3,4-diethoxy-1H-pyrrole) films depends significantly on the polymerization conditions [17]. Electrochemically prepared films typically exhibit smooth, adherent morphologies suitable for electronic applications, while chemically polymerized materials often show more irregular structures.

The ethoxy substituents influence the polymer chain packing and interchain interactions, leading to modified optical and electronic properties compared to unsubstituted polypyrrole [4]. These effects can be advantageous for specific applications requiring controlled band gaps or emission properties.

Mechanistic Studies of Key Reactions

Detailed mechanistic investigations of 3,4-diethoxy-1H-pyrrole reactions provide crucial insights for optimizing synthetic procedures and understanding reactivity patterns. These studies employ various experimental and computational approaches to elucidate reaction pathways and intermediates.

Kinetic Analysis

Rate Constant Determinations

Kinetic studies of 3,4-diethoxy-1H-pyrrole reactions reveal significant rate enhancements compared to unsubstituted pyrrole derivatives [27]. For example, electrophilic substitution reactions typically proceed 10-100 times faster due to the activating effect of the ethoxy groups [1].

Competition kinetics experiments provide valuable data for comparing the reactivity of different positions within the pyrrole ring [27]. These studies confirm the preferential reactivity of the 2-position toward electrophilic attack, with rate constant ratios typically favoring the 2-position by factors of 5-20 over the 5-position.

Temperature-Dependent Studies

Arrhenius analysis of temperature-dependent reaction rates provides activation energy data that illuminates the mechanistic pathways [28]. For 3,4-diethoxy-1H-pyrrole derivatives, activation energies for electrophilic substitution typically range from 8-15 kcal/mol, significantly lower than values for unsubstituted pyrrole.

The low activation energies reflect the stabilization provided by the ethoxy substituents in the transition state and intermediate sigma complexes [28]. This stabilization is particularly pronounced for reactions proceeding through charged intermediates.

Computational Investigations

Density Functional Theory Studies

DFT calculations provide detailed insights into the electronic structure and reactivity of 3,4-diethoxy-1H-pyrrole [28]. These studies reveal the electronic perturbations induced by the ethoxy substituents and their influence on reaction mechanisms.

Natural bond orbital (NBO) analysis demonstrates significant charge delocalization from the oxygen atoms to the pyrrole ring, with particular enhancement of electron density at the 2 and 5 positions [28]. This electronic redistribution accounts for the observed regioselectivity patterns in electrophilic substitution reactions.

Transition State Analysis

Computational modeling of transition states for key reactions provides activation energy predictions that correlate well with experimental observations [28]. For electrophilic aromatic substitution, calculations predict activation barriers of 10-18 kcal/mol depending on the electrophile and reaction conditions.

The calculations also reveal the importance of secondary interactions in determining reaction outcomes. Hydrogen bonding between the ethoxy groups and incoming electrophiles can provide additional stabilization that influences both reactivity and selectivity [28].

Spectroscopic Mechanistic Probes

NMR Kinetic Studies

Variable-temperature NMR spectroscopy enables real-time monitoring of reaction progress and intermediate detection [29]. For 3,4-diethoxy-1H-pyrrole systems, these studies have revealed the formation of σ-complex intermediates in electrophilic substitution reactions.

The NMR approach is particularly valuable for studying reactions in solution where traditional kinetic methods may be challenging to implement [29]. Chemical shift changes and coupling pattern evolution provide detailed information about reaction pathways and intermediate structures.

Electrochemical Analysis

Electrochemical techniques, particularly cyclic voltammetry and differential pulse voltammetry, provide mechanistic insights into electron transfer processes [28] [17]. For polymerization reactions, these methods enable determination of the number of electrons involved in each step and identification of intermediate species.

The electrochemical data also provide thermodynamic parameters such as redox potentials and electron transfer coefficients that are essential for understanding reaction driving forces [17]. These parameters are particularly important for optimizing electropolymerization conditions and predicting polymer properties.

Structure-Reactivity Relationships

Substituent Effects

Systematic studies of substituent effects in 3,4-disubstituted pyrroles reveal clear structure-reactivity relationships [4] [30]. The ethoxy groups in 3,4-diethoxy-1H-pyrrole provide moderate electron donation that balances reactivity enhancement with synthetic accessibility.

Comparison with other alkoxy substituents (methoxy, propoxy, butoxy) demonstrates that ethoxy groups represent an optimal compromise between electronic effects and steric hindrance [30]. This balance is particularly important for polymerization reactions where steric effects can significantly influence polymer properties.

Electronic Parameter Correlations

Hammett analysis and related approaches provide quantitative measures of electronic effects in 3,4-diethoxy-1H-pyrrole derivatives [30]. The ethoxy substituents exhibit Hammett parameters (σₚ ≈ -0.24) that accurately predict their influence on reaction rates and equilibria.

These correlations enable prediction of reactivity for related compounds and guide the design of new synthetic strategies [30]. The predictive capability is particularly valuable for complex multistep syntheses where multiple electronic effects must be considered simultaneously.

The comprehensive mechanistic understanding of 3,4-diethoxy-1H-pyrrole chemistry enables rational design of synthetic procedures and optimization of reaction conditions. This knowledge base continues to expand through ongoing research efforts combining experimental and computational approaches to elucidate increasingly complex reaction pathways and their practical applications.

| Reaction Type | Typical Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C-rt | 70-90% | Regioselective at position 2 |

| Vilsmeier-Haack Formylation | DMF/POCl₃, 0°C-rt | 75-90% | High regioselectivity |

| Suzuki-Miyaura Coupling | Pd cat., base, 80-120°C | 65-85% | Requires pre-halogenation |

| Electropolymerization | +0.5-0.7V vs SCE | Variable | Solvent dependent |

| Chemical Polymerization | FeCl₃, 0°C-rt | 60-80% | Requires controlled conditions |

Table 1: Summary of key reaction conditions and yields for major transformations of 3,4-diethoxy-1H-pyrrole

| Parameter | 3,4-Diethoxy-1H-pyrrole | Unsubstituted Pyrrole | Enhancement Factor |

|---|---|---|---|

| Oxidation Potential (V vs SCE) | +0.5 to +0.7 | +1.0 to +1.2 | 0.3-0.5 V lower |

| Electrophilic Substitution Rate | Enhanced | Baseline | 10-100× faster |

| Activation Energy (kcal/mol) | 8-15 | 15-25 | 40-60% reduction |

| Polymer Conductivity (S/cm) | 10⁻³-10⁻¹ | 10⁻¹-10² | Reduced but stable |